2-Chloro-4-cyclopentyloxybenzoic acid
Description
2-Chloro-4-cyclopentyloxybenzoic acid is a benzoic acid derivative featuring a chlorine atom at the 2-position and a cyclopentyloxy group at the 4-position of the aromatic ring. The cyclopentyloxy substituent, an ether-linked cyclopentane ring, imparts unique steric and electronic properties to the molecule.
Properties
Molecular Formula |
C12H13ClO3 |
|---|---|
Molecular Weight |
240.68 g/mol |
IUPAC Name |
2-chloro-4-cyclopentyloxybenzoic acid |
InChI |
InChI=1S/C12H13ClO3/c13-11-7-9(5-6-10(11)12(14)15)16-8-3-1-2-4-8/h5-8H,1-4H2,(H,14,15) |
InChI Key |
JLJXQPHWRCJCNB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2=CC(=C(C=C2)C(=O)O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares key physicochemical parameters of 2-chloro-4-cyclopentyloxybenzoic acid with its analogs from the evidence:
Key Observations:
- Cyclopentyloxy vs. Amino (): The amino group in 4-amino-2-chlorobenzoic acid contributes to a high melting point (210–215°C) due to strong intermolecular hydrogen bonding. In contrast, the cyclopentyloxy group’s steric bulk and lack of hydrogen-bonding donors likely reduce melting points and enhance lipid solubility.
- Cyclopentyloxy vs. The cyclopentyloxy group may favor membrane permeability in biological systems.
- Cyclopentyloxy vs. Cyanophenyl (): The electron-withdrawing cyano group in ’s compound could increase acidity of the benzoic acid moiety compared to the electron-donating cyclopentyloxy group.
Contradictions and Limitations
- Melting Point Trends: The amino-substituted analog () has a high melting point due to hydrogen bonding, whereas the cyclopentyloxy analog’s melting point is likely lower but unreported.
- Solubility Trade-offs: While sulfamoyl () and amino () groups enhance water solubility, the cyclopentyloxy group may limit it, favoring organic solvents.
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